

# An In-Depth Technical Guide on 1-Methyl-4-oxocyclohexanecarboxylic Acid Derivatives

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## Compound of Interest

Compound Name: 1-Methyl-4-oxocyclohexanecarboxylic acid

Cat. No.: B1344273

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-methyl-4-oxocyclohexanecarboxylic acid** and its derivatives, focusing on their synthesis, physicochemical properties, and potential as biologically active agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, structured data for comparative analysis, and insights into their potential mechanisms of action.

## Introduction

Cyclohexane scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methyl group and a keto-carboxylic acid functionality, as seen in **1-methyl-4-oxocyclohexanecarboxylic acid**, provides a unique three-dimensional structure and multiple points for chemical modification. These features make its derivatives attractive candidates for exploring a range of therapeutic targets. This guide delves into the synthetic strategies for accessing this core structure, the physicochemical characteristics of its derivatives, and their emerging biological activities.

## Synthesis of the Core Scaffold and Its Derivatives

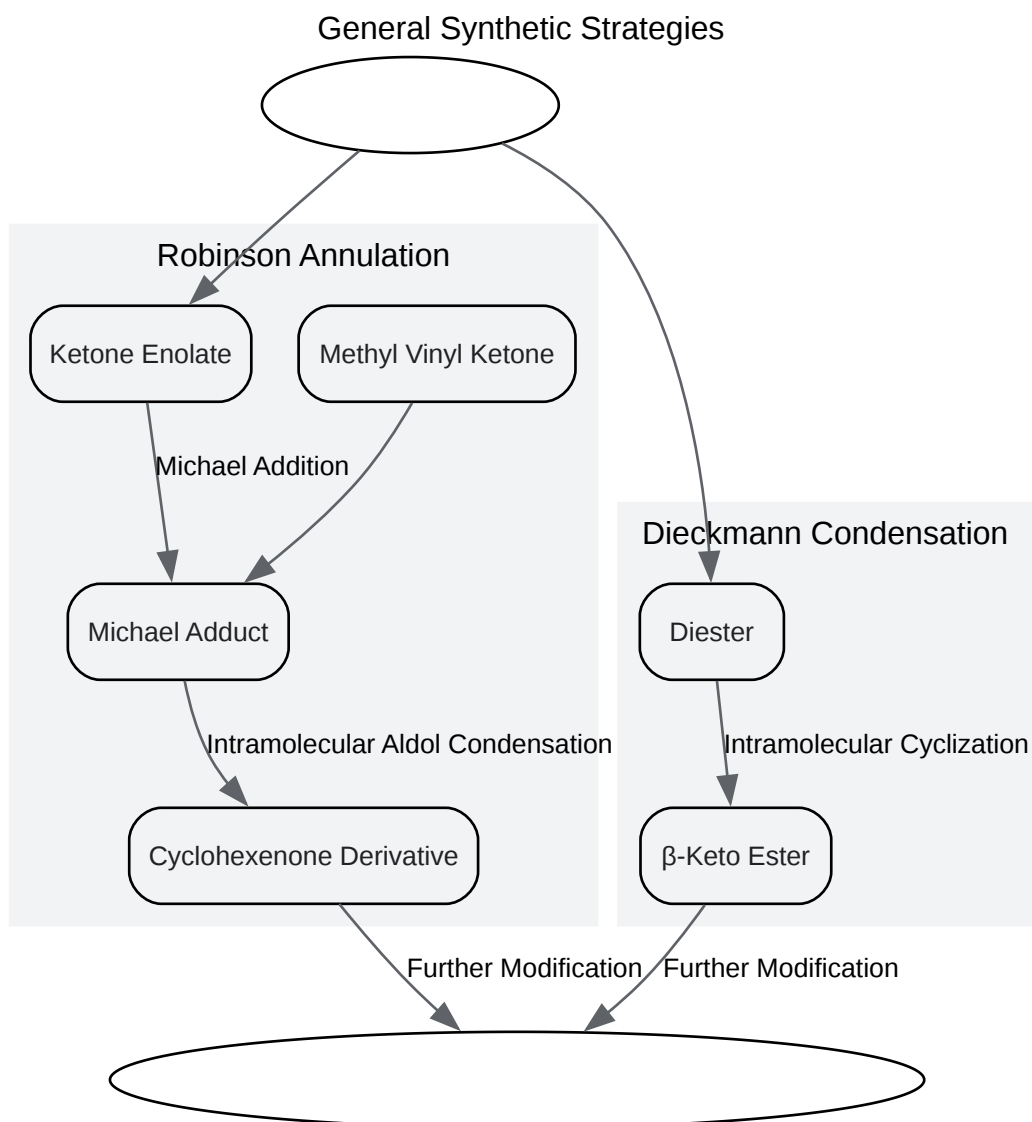
The synthesis of **1-methyl-4-oxocyclohexanecarboxylic acid** and its derivatives can be approached through several established organic chemistry reactions. Key strategies include

the Robinson annulation for the formation of the cyclohexenone ring system and the Dieckmann condensation for intramolecular cyclization of diesters.

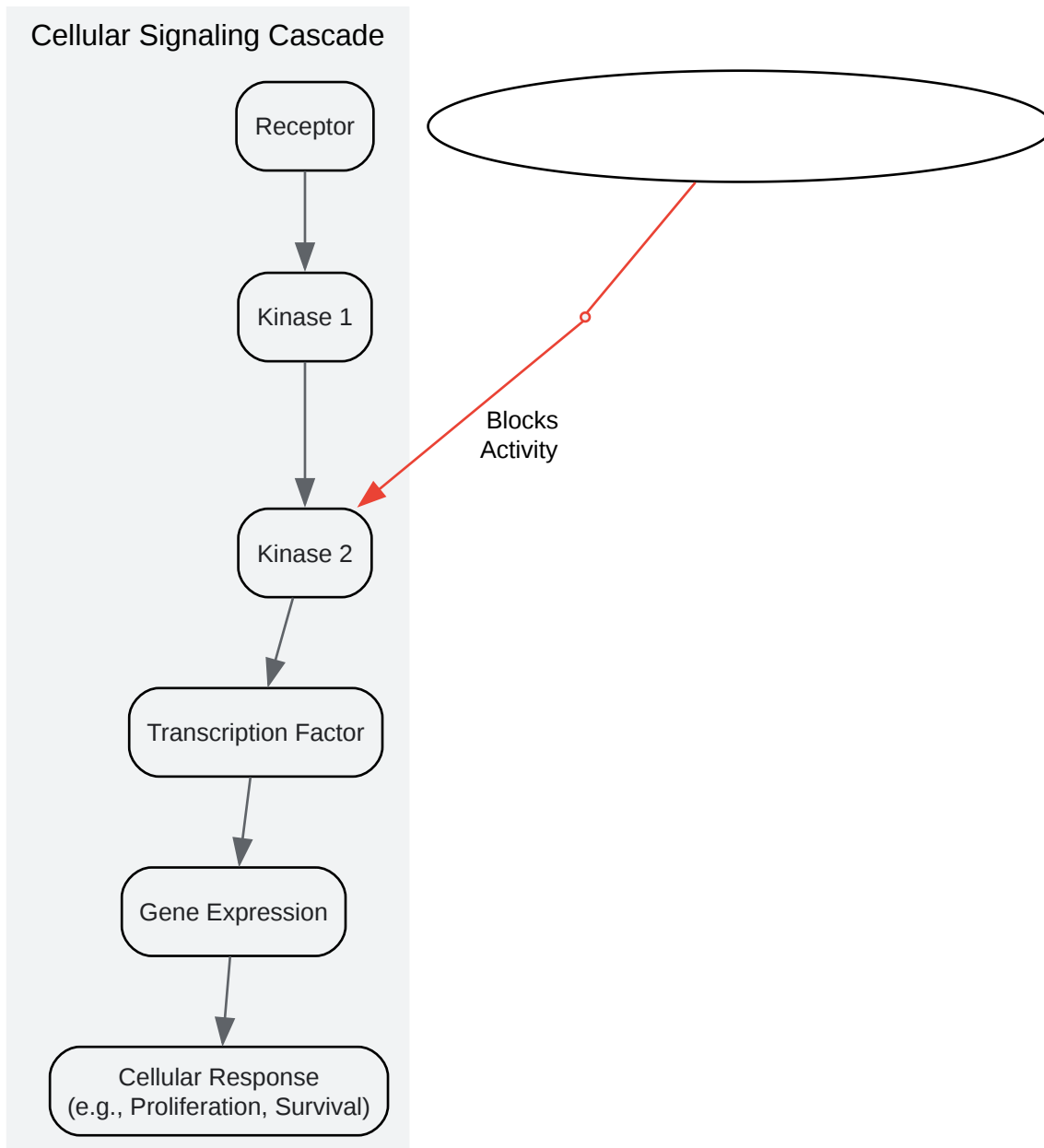
## General Synthetic Approach

A plausible synthetic pathway to the core structure involves a Michael addition followed by an intramolecular aldol condensation, collectively known as the Robinson annulation.<sup>[1][2][3]</sup> This powerful ring-forming reaction allows for the construction of the six-membered ring with the desired functionalities. Subsequent modifications can then be made to the ketone and carboxylic acid groups to generate a library of derivatives.

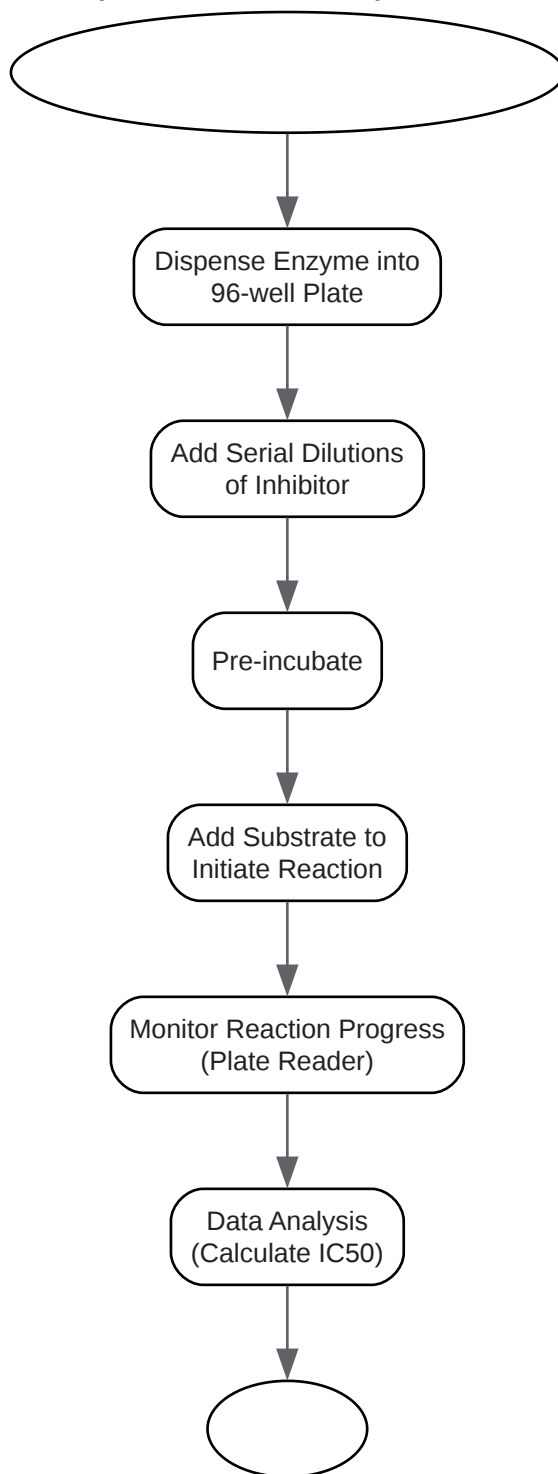
Another viable strategy is the Dieckmann condensation, which involves the intramolecular cyclization of a diester to form a  $\beta$ -keto ester.<sup>[4][5][6]</sup> This can then be further manipulated to introduce the methyl group and afford the target carboxylic acid.



## Hypothetical Signaling Pathway Inhibition



## Enzyme Inhibition Assay Workflow

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